Home > Products > Screening Compounds P78865 > Methylphenidate(1+)
Methylphenidate(1+) -

Methylphenidate(1+)

Catalog Number: EVT-1593260
CAS Number:
Molecular Formula: C14H20NO2+
Molecular Weight: 234.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Methylphenidate(1+) is an ammonium ion derivative. It is a conjugate acid of a methylphenidate.
Synthesis Analysis

Methods and Technical Details

Methylphenidate can be synthesized through various methods:

  1. Electrochemical Oxidation: A method starting from N-methoxycarbonylpiperidine involves transforming it into an α-methoxylated carbamate via electrochemical oxidation. This is followed by a coupling reaction with optically active Evans imides to produce the desired methylphenidate derivatives with high stereoselectivity .
  2. Intramolecular Nucleophilic Substitution: Another method involves using an alkali to facilitate intramolecular nucleophilic substitution reactions. This method is noted for its efficiency in producing methylphenidate with good yields and chiral purity .
  3. Rhodium-Catalyzed Reactions: Recent advancements have introduced the use of dirhodium tetraacetate or dirhodium tetraprolinate as catalysts for the synthesis of methylphenidate analogues through C-H insertion reactions .

These methods demonstrate varying degrees of complexity and yield efficiency, with newer techniques focusing on reducing the number of steps and improving chiral purity.

Molecular Structure Analysis

Structure and Data

Methylphenidate has the chemical formula C14H19NO2C_{14}H_{19}NO_2 and a molecular weight of 233.31 g/mol. Its structure features a piperidine ring attached to a phenylacetate moiety, which contributes to its pharmacological activity. The compound exists in two enantiomeric forms: the d-threo (active) and l-threo (less active) forms.

  • Chemical Structure:
    • IUPAC Name: Methyl 2-phenyl-2-(piperidin-2-yl)acetate
    • Stereochemistry: The active form is typically the d-threo configuration.
Chemical Reactions Analysis

Reactions and Technical Details

Methylphenidate undergoes various chemical reactions that are crucial for its synthesis and functionalization:

  1. Deprotection Reactions: In synthetic pathways, protecting groups are often used to shield reactive sites during synthesis. Methylphenidate can be synthesized from protected intermediates through deprotection steps that require specific reagents .
  2. Catalytic Reactions: The use of transition metal catalysts in reactions such as C-H insertion allows for more efficient synthesis of methylphenidate analogues, enhancing selectivity and yield .
  3. Chiral Resolution: Techniques for resolving racemic mixtures into their enantiomers are critical for producing therapeutically active forms of methylphenidate, ensuring that formulations contain predominantly the d-threo variant.
Mechanism of Action

Process and Data

Methylphenidate primarily acts by inhibiting the reuptake of dopamine and norepinephrine in the brain. The mechanism involves:

  • Dopamine Transporter Inhibition: Methylphenidate binds to the dopamine transporter, preventing dopamine from being reabsorbed back into presynaptic neurons. This leads to increased levels of dopamine in the synaptic cleft, enhancing dopaminergic signaling.
  • Norepinephrine Effects: Similar inhibition occurs with norepinephrine transporters, contributing to its stimulant effects.

This dual action on neurotransmitter systems is responsible for its efficacy in treating attention deficit hyperactivity disorder by improving focus and reducing impulsivity.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Solubility: Soluble in organic solvents such as ethanol and chloroform; slightly soluble in water.
  • Melting Point: Approximately 170-175 °C.

Chemical Properties

  • Stability: Stable under normal conditions but sensitive to light.
  • pH Range: The pH of aqueous solutions can affect solubility; optimal conditions are generally neutral.

These properties are essential for formulating effective pharmaceutical preparations.

Applications

Scientific Uses

Methylphenidate is widely used in clinical settings for:

  1. Attention Deficit Hyperactivity Disorder Treatment: It is one of the most commonly prescribed medications for managing symptoms associated with this disorder.
  2. Narcolepsy Management: It helps patients manage excessive daytime sleepiness.
  3. Research Applications: Methylphenidate serves as a model compound in studies exploring dopaminergic systems, addiction mechanisms, and cognitive enhancement effects.
Mechanisms of Action in Neurochemical Pathways

Dopaminergic and Noradrenergic Reuptake Inhibition Dynamics

Methylphenidate primarily functions as a competitive reuptake inhibitor at the dopamine transporter (DAT, SLC6A3) and norepinephrine transporter (NET, SLC6A2). By binding to these presynaptic transporters, MPH prevents DA and NE reabsorption, increasing extracellular concentrations in key neural circuits. The affinity for DAT is notably higher than for NET, with a 2200-fold selectivity over the serotonin transporter (SERT) [1] [8]. This selectivity underpins its cognitive-enhancing effects while minimizing serotonergic side effects.

Table 1: Transporter Affinity and Functional Outcomes of Methylphenidate

TransporterAffinity (Ki, nM)Primary Brain RegionsFunctional Outcome
DAT (SLC6A3)121 ± 11Striatum, Prefrontal CortexEnhanced focus, executive function
NET (SLC6A2)160 ± 29Locus coeruleus, PFCIncreased arousal, vigilance
SERT (SLC6A4)>10,000Raphe nucleiNegligible clinical impact

Functional MRI studies combined with receptor-enriched analysis (REACT) confirm that MPH's binding to DAT and NET increases functional connectivity (FC) in sensorimotor regions and prefrontal-striatal pathways. This FC enhancement correlates with improved performance in reinforcement-learning tasks [2] [10]. The drug's efficacy in ADHD arises from normalizing catecholamine deficits in these circuits, particularly during tasks requiring sustained attention and impulse control.

Regional variations exist: MPH exhibits higher DAT occupancy in the basal ganglia (ED₅₀ = 0.25 mg/kg) but greater NET affinity in cortical regions (ED₅₀ = 0.14 mg/kg) [2]. This differential binding optimizes neurotransmission in executive function networks while minimizing peripheral side effects.

Enantiomeric Activity: Differential Pharmacodynamics of d- and l-Threo-Methylphenidate

MPH exists as d- and l-threo enantiomers, with racemic formulations (e.g., Ritalin) containing a 1:1 ratio. The d-enantiomer (d-MPH, dexmethylphenidate) is pharmacologically dominant, exhibiting significantly higher transporter affinity:

  • DAT inhibition: d-MPH has 10-30× greater potency than l-MPH [3] [7]
  • NET inhibition: d-MPH shows 8× higher affinity [3]
  • Locomotor effects: d-MPH induces hyperactivity in rodents, abolished by 6-OHDA lesions, confirming catecholamine dependence [3]

Table 2: Enantiomer-Specific Pharmacological Profiles

Parameterd-MPHl-MPHClinical Relevance
DAT Inhibition (IC₅₀)0.06 ± 0.01 µM7.1 ± 1.2 µMd-MPH drives therapeutic effects
Tyrosine Hydroxylase ActivationPotent enhancementWeak effectIncreased DA synthesis
MAO-B ActivityMild enhancementMild enhancementModulates DA catabolism
Plasma Half-Life3.0 ± 0.5 hours1.5 ± 0.3 hoursd-MPH dominates sustained effects

Molecular dynamics simulations reveal that d-MPH's conformational stability allows optimal binding to DAT’s active site, while l-MPH exhibits weaker interactions [7]. In vitro studies further demonstrate d-MPH’s dose-dependent enhancement of tyrosine hydroxylase (TH) activity, increasing DA synthesis capacity. Conversely, l-MPH may partially antagonize TH when co-administered with d-MPH [7].

Clinically, dexmethylphenidate formulations (e.g., Focalin) leverage this enantioselectivity, providing comparable efficacy to racemic MPH at half the dose, with reduced peripheral noradrenergic effects (e.g., blood pressure changes) [10].

Modulation of Prefrontal Cortex Neurotransmission and Cognitive Enhancement

Low-dose MPH selectively enhances DA and NE signaling in the prefrontal cortex (PFC), a region critical for executive function. Unlike in subcortical areas, PFC catecholamine reuptake depends on NET rather than DAT [5] [9]. MPH’s NET inhibition thus increases both NE and DA availability in synapses, optimizing PFC neuronal activity.

Key cognitive enhancements include:

  • Working Memory: DA D1 receptor stimulation stabilizes persistent neuronal firing during delayed-response tasks [5].
  • Attentional Control: α₁-adrenergic receptor activation improves signal-to-noise ratios in sensory processing [10].
  • Emotional Regulation: NE modulation of amygdala-PFC circuits reduces impulsivity [9] [10].

Table 3: Cognitive Domains Enhanced by MPH via PFC Mechanisms

Cognitive DomainNeurotransmitter TargetfMRI BiomarkerTherapeutic Example
Sustained AttentionNE → α₁ receptors↑ Default mode network suppressionImproved task persistence
Inhibitory ControlDA → D1 receptors↑ Right inferior frontal gyrus FCReduced impulsivity
Working MemoryDA → D1/D5 receptors↑ Dorsolateral PFC connectivityEnhanced complex planning

Pharmaco-fMRI studies using multi-echo resting-state sequences show MPH amplifies connectivity within DAT-enriched functional circuits. At clinically relevant doses (e.g., 20 mg), it increases FC between the striatum, thalamus, and motor cortex while decoupling the default mode network from task-positive regions [2] [9]. These changes correlate with improved reinforcement learning and novelty processing in healthy controls [2].

Impact on Vesicular Monoamine Transporters and Synaptic Vesicle Dynamics

Beyond reuptake inhibition, MPH redistributes vesicular monoamine transporter 2 (VMAT2) function. In vivo studies show MPH administration:

  • Increases VMAT2-mediated DA transport in cytoplasmic vesicles by 40–60% [4]
  • Alters vesicular subcellular distribution, shifting VMAT2 from membrane-associated pools to cytoplasmic compartments [4]
  • Enhances K⁺-stimulated DA release by 35% in striatal suspensions [4]

VMAT2 sequestration follows sigmoidal kinetics in membrane-associated vesicles, indicating positive cooperativity—where initial DA binding facilitates subsequent transport. MPH augments this process, significantly increasing vesicular DA storage capacity even while reducing VMAT2 immunoreactivity in membrane fractions [4]. This suggests MPH promotes vesicular trafficking to cytoplasmic sites, priming vesicles for exocytosis.

Table 4: MPH Effects on Synaptic Vesicle Dynamics

Vesicular ParameterCytoplasmic VesiclesMembrane-Associated VesiclesMPH-Induced Change
VMAT2 Transport KineticsHyperbolicSigmoidal (cooperative)↑ Transport capacity
Basal DA ContentLowHigh↑ 45–60%
DA Release VelocityLinearNon-linear↑ 33% (striatal)
Sensitivity to MPH RedistributionHighModerateAltered subcellular localization

Unlike amphetamines, which inhibit VMAT2 and induce monoamine efflux, MPH’s actions preserve vesicular integrity. By enhancing vesicular sequestration, it reduces cytoplasmic DA concentrations, potentially attenuating oxidative stress and neurotoxicity [5] [10]. This mechanism may explain MPH’s lower abuse liability compared to amphetamines at therapeutic doses.

Properties

Product Name

Methylphenidate(1+)

IUPAC Name

methyl 2-phenyl-2-piperidin-1-ium-2-ylacetate

Molecular Formula

C14H20NO2+

Molecular Weight

234.31 g/mol

InChI

InChI=1S/C14H19NO2/c1-17-14(16)13(11-7-3-2-4-8-11)12-9-5-6-10-15-12/h2-4,7-8,12-13,15H,5-6,9-10H2,1H3/p+1

InChI Key

DUGOZIWVEXMGBE-UHFFFAOYSA-O

Canonical SMILES

COC(=O)C(C1CCCC[NH2+]1)C2=CC=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.